![molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0](/img/structure/B598624.png)
tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom, forming a structure that resembles a spiral . They are often found in biologically active compounds and have been the subject of extensive research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with a benzyl group and a tert-butyl ester group attached to the nitrogen atoms in the ring. The exact 3D conformation would depend on the specific stereochemistry at the spirocyclic carbon .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used across various industries to prevent oxidative reactions and extend product shelf life. Research into the environmental occurrence, human exposure, and toxicity of SPAs has highlighted their presence in different environmental matrices and their potential health impacts. Future studies are directed towards reducing the environmental and health risks associated with SPAs by developing novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
The review by Dembitsky (2006) focuses on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which demonstrate various biological activities. It suggests that these compounds, including those with tertiary butyl groups, have potential applications in the cosmetic, agronomic, and pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).
Glycerol Etherification Mechanisms
Palanychamy et al. (2022) provide an in-depth review of mechanisms for glycerol etherification, including the use of tert-butyl alcohol (TBA) to form mono, di, and tri tert-butyl glycerol ethers. This review emphasizes the relevance of such processes in producing compounds with specific ether groups and the potential for solvent-free approaches to improve reaction efficiency and product yield (Palanychamy et al., 2022).
Wirkmechanismus
The mechanism of action of this compound, if it has any biological activity, would depend on its specific structure and the target it interacts with. Many spirocyclic compounds are known to have biological activity, but without specific studies on this compound, it’s hard to predict its potential effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMTUGLWUVVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678098 |
Source


|
| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198286-10-0 |
Source


|
| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
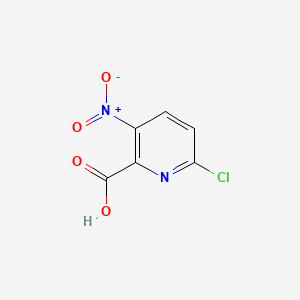
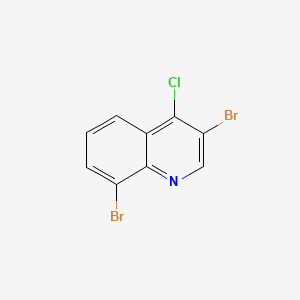
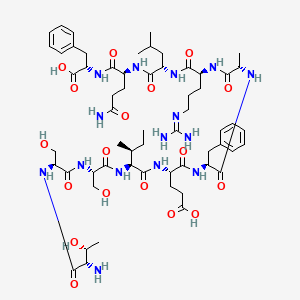


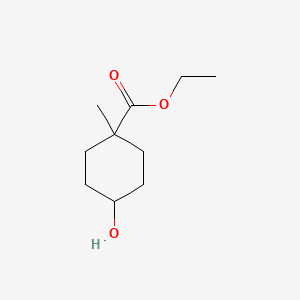
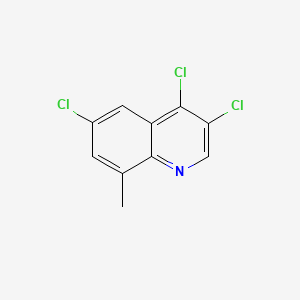
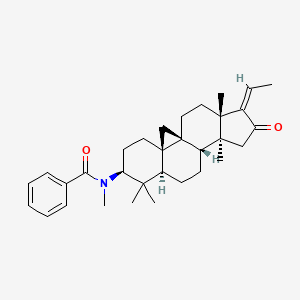

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)
